2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihistaminic Action
The compound has been synthesized through the reaction of 2-methylmercapto-1,4,5,6-tetrahydropyrimidine hydroiodide and 4-methoxybenzylamine, leading to a compound with in vitro H1-antihistaminic activity on guinea pig trachea. This activity suggests a potential for the compound in bronchorelaxant applications through H1 receptor antagonism. Theoretical studies using density functional method (DFT/UB3LYP) and Hartree–Fock (HF) approach have supported the findings, highlighting the compound's nucleophilic properties and the influence of its structural features, such as the aromatic ring and OCH3 group, on its reactivity (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Antimicrobial Activity
Derivatives of pyrimidinones, which are structurally related to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide, have shown promising antimicrobial properties. The synthesis process involved using citrazinic acid as a starting material and led to compounds with good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests the potential of such compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-Inflammatory and Analgesic Properties
Novel compounds derived from visnaginone and khellinone, related to the core structure of this compound, have been synthesized and found to possess significant anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. Such findings indicate the potential therapeutic applications of these compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Analgesic and Antipyretic Agent Development
The compound's structural analogs have been explored in the context of developing environmentally friendly synthetic routes for potential analgesic and antipyretic compounds. This research underscores the importance of green chemistry in the development of pharmaceuticals and highlights the potential of such compounds in analgesic and antipyretic applications (Reddy, Venkata, Reddy, & Dubey, 2014).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(2)15-8-17(22)20(11-19-15)10-16(21)18-9-13-4-6-14(23-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBABXSXZONNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.